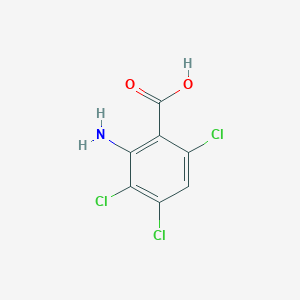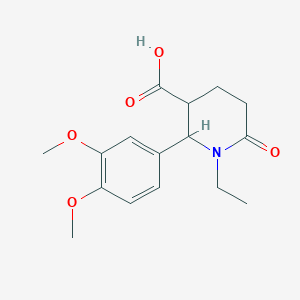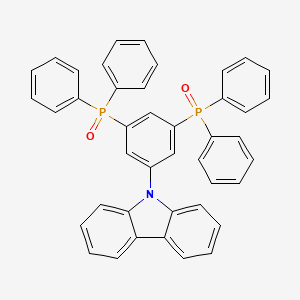
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent electron-transporting capabilities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can also occur, especially involving the phosphine oxide groups.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbazole-9-oxide derivatives, while reduction could produce phosphine derivatives.
科学的研究の応用
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism by which 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole exerts its effects is primarily through its interaction with electron-transporting pathways. The phosphine oxide groups enhance its electron affinity, facilitating efficient electron transport in OLEDs. Additionally, the carbazole moiety contributes to the compound’s overall stability and performance in electronic applications .
類似化合物との比較
9-(4-(Diphenylphosphoryl)phenyl)-9H-carbazole: Similar in structure but with different substitution patterns, affecting its electronic properties.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share some structural similarities and are also studied for their electronic properties.
Uniqueness: What sets 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole apart is its combination of high thermal stability, excellent electron-transporting capabilities, and versatility in various applications, particularly in the field of organic electronics .
特性
分子式 |
C42H31NO2P2 |
|---|---|
分子量 |
643.6 g/mol |
IUPAC名 |
9-[3,5-bis(diphenylphosphoryl)phenyl]carbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)37-29-32(43-41-27-15-13-25-39(41)40-26-14-16-28-42(40)43)30-38(31-37)47(45,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-31H |
InChIキー |
XGUIMFXRLXXIBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


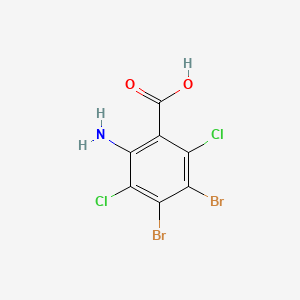
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
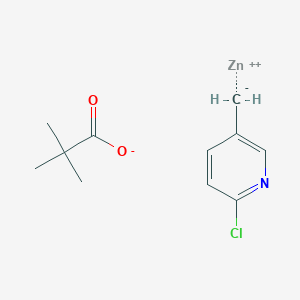
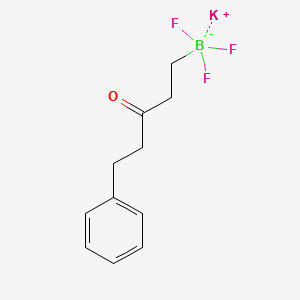
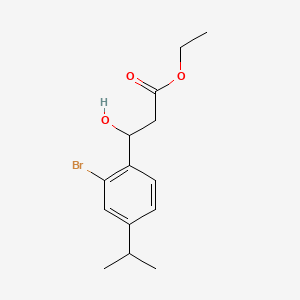
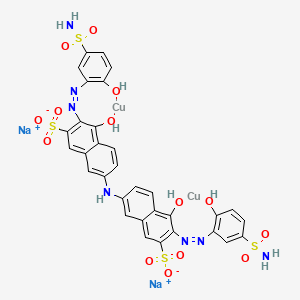
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
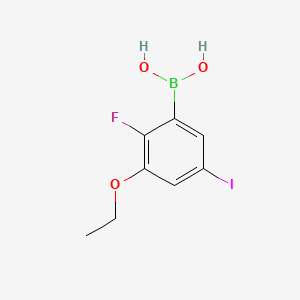
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
